molecular formula C12H14N2O2 B1376026 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1431141-33-1

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1376026
CAS No.: 1431141-33-1
M. Wt: 218.25 g/mol
InChI Key: GCPFKYPINSPGSN-UHFFFAOYSA-N
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Description

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family It is characterized by its unique structure, which includes a fused benzene and diazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: N-oxides of the benzodiazepine ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Functionalized benzodiazepine derivatives with various substituents on the benzene ring.

Scientific Research Applications

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anxiolytic and sedative properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channels and influence neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzodiazepines, its ethyl and methyl substitutions on the diazepine ring contribute to its unique binding affinity and efficacy at GABA receptors.

Properties

IUPAC Name

3-ethyl-3-methyl-1,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(2)11(16)13-9-7-5-4-6-8(9)10(15)14-12/h4-7H,3H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFKYPINSPGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

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